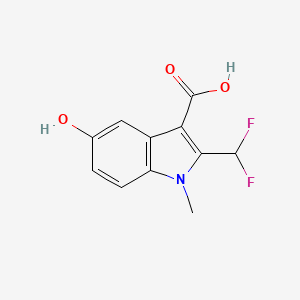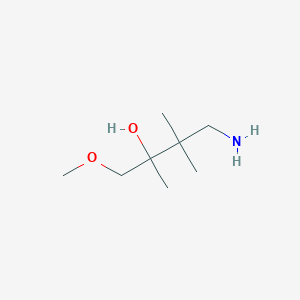
4-Amino-1-methoxy-2,3,3-trimethylbutan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-1-methoxy-2,3,3-trimethylbutan-2-ol: is a chemical compound with the molecular formula C8H19NO2 and a molecular weight of 161.24 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes an amino group, a methoxy group, and a highly branched carbon chain .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-methoxy-2,3,3-trimethylbutan-2-ol typically involves multi-step organic reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions in reactors, where the precursor chemicals are mixed under controlled conditions. The process may include purification steps such as distillation or crystallization to obtain the final product with the desired purity .
Análisis De Reacciones Químicas
Types of Reactions: 4-Amino-1-methoxy-2,3,3-trimethylbutan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
4-Amino-1-methoxy-2,3,3-trimethylbutan-2-ol has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 4-Amino-1-methoxy-2,3,3-trimethylbutan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions . These interactions can influence the compound’s biological activity and its potential therapeutic effects .
Comparación Con Compuestos Similares
- 4-Amino-1-methoxy-2,3-dimethylbutan-2-ol
- 4-Amino-1-ethoxy-2,3,3-trimethylbutan-2-ol
- 4-Amino-1-methoxy-2,3,3-trimethylpentan-2-ol
Comparison: Compared to similar compounds, 4-Amino-1-methoxy-2,3,3-trimethylbutan-2-ol is unique due to its specific branching and the presence of both amino and methoxy groups. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C8H19NO2 |
|---|---|
Peso molecular |
161.24 g/mol |
Nombre IUPAC |
4-amino-1-methoxy-2,3,3-trimethylbutan-2-ol |
InChI |
InChI=1S/C8H19NO2/c1-7(2,5-9)8(3,10)6-11-4/h10H,5-6,9H2,1-4H3 |
Clave InChI |
MRSAZEBISNGJHH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CN)C(C)(COC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,7-Bis(9,9-dihexyl-9H-fluoren-2-yl)benzo[c][1,2,5]thiadiazole-5,6-diamine](/img/structure/B13184710.png)
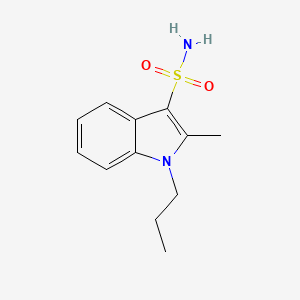
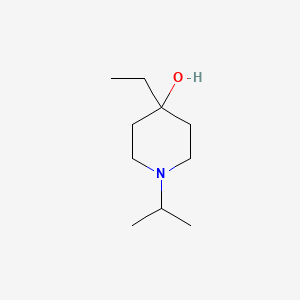
![Tert-butyl 3-hydroxy-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B13184727.png)
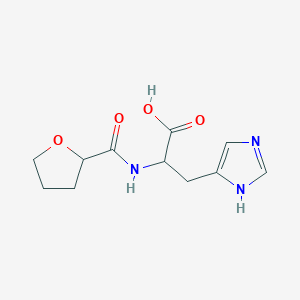
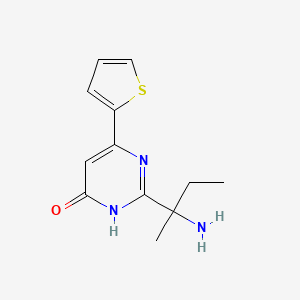

![(2E)-3-[2-(Difluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B13184748.png)
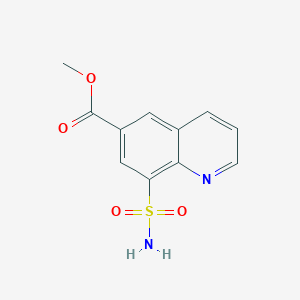
![{2-[(Piperidin-1-yl)methyl]-1,3-thiazol-4-yl}methanol](/img/structure/B13184766.png)
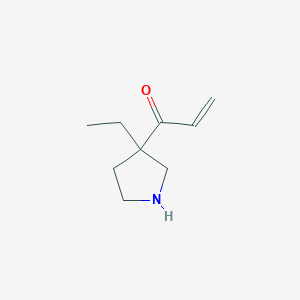
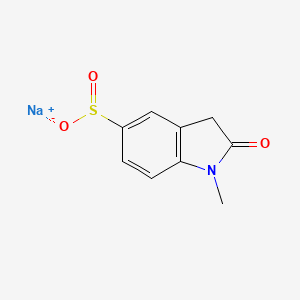
![2-[(Piperidin-1-yl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B13184779.png)
